

# A Comparative Guide to the Spectroscopic Analysis of 2-Amino-3-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

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This guide provides a comprehensive analysis of the  $^1\text{H}$  NMR spectrum of **2-amino-3-nitrobenzaldehyde** and compares its spectroscopic characterization with other analytical techniques. Due to the limited availability of experimental spectra for **2-amino-3-nitrobenzaldehyde**, this guide utilizes predicted data based on established principles of spectroscopy and data from analogous compounds.

## Predicted $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum of **2-amino-3-nitrobenzaldehyde** is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the amine protons. The electron-donating amino group ( $-\text{NH}_2$ ) and the electron-withdrawing nitro ( $-\text{NO}_2$ ) and aldehyde ( $-\text{CHO}$ ) groups significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Amino-3-nitrobenzaldehyde**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aldehyde-H	~9.8 - 10.0	Singlet (s)	1H
Aromatic-H (H-4)	~7.8 - 8.0	Doublet of doublets (dd)	1H
Aromatic-H (H-5)	~6.8 - 7.0	Triplet (t)	1H
Aromatic-H (H-6)	~7.5 - 7.7	Doublet of doublets (dd)	1H
Amino-H <sub>2</sub>	~5.0 - 6.0	Broad Singlet (br s)	2H

Note: Predicted values are based on the analysis of substituent effects on the benzene ring and comparison with similar compounds.

## Comparison with Alternative Analytical Techniques

While  $^1\text{H}$  NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of **2-amino-3-nitrobenzaldehyde** involves complementary analytical techniques such as  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 2: Comparative Analysis of Spectroscopic Data for **2-Amino-3-nitrobenzaldehyde**

Analytical Technique	Predicted/Typical Observations	Information Provided
$^{13}\text{C}$ NMR	Aromatic carbons: ~115-155 ppm; Aldehyde carbon: ~190 ppm	Number and electronic environment of unique carbon atoms.
IR Spectroscopy	N-H stretch (amine): ~3300-3500 $\text{cm}^{-1}$ (two bands); C=O stretch (aldehyde): ~1680-1700 $\text{cm}^{-1}$ ; N-O stretch (nitro): ~1520 $\text{cm}^{-1}$ (asymmetric) and ~1340 $\text{cm}^{-1}$ (symmetric); C-H stretch (aromatic): ~3000-3100 $\text{cm}^{-1}$	Presence of key functional groups (amine, aldehyde, nitro group).
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 166$ ; Fragmentation patterns corresponding to the loss of -CHO, -NO <sub>2</sub> , and other fragments.	Molecular weight and fragmentation pattern, confirming the molecular formula.

## Comparison with Structurally Related Compounds

The  $^1\text{H}$  NMR spectrum of **2-amino-3-nitrobenzaldehyde** can be better understood by comparing it with the spectra of structurally related compounds like 2-nitrobenzaldehyde and 3-aminobenzaldehyde.

Table 3:  $^1\text{H}$  NMR Data Comparison of Related Benzaldehydes

Compound	Aldehyde-H ( $\delta$ , ppm)	Aromatic-H ( $\delta$ , ppm)	Other Protons ( $\delta$ , ppm)
2-Nitrobenzaldehyde[1][2]	~10.4	~7.7 - 8.2	-
3-Aminobenzaldehyde	~9.8	~6.8 - 7.3	Amino-H <sub>2</sub> : ~3.8 (broad)
2-Amino-3-nitrobenzaldehyde (Predicted)	~9.8 - 10.0	~6.8 - 8.0	Amino-H <sub>2</sub> : ~5.0 - 6.0 (broad)

The comparison highlights how the electronic effects of the amino and nitro groups influence the chemical shifts of the protons on the aromatic ring.

## Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

### <sup>1</sup>H NMR Spectroscopy

A solution of **2-amino-3-nitrobenzaldehyde** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, 0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer at room temperature. Key acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

### <sup>13</sup>C NMR Spectroscopy

The sample is prepared as for <sup>1</sup>H NMR spectroscopy. The <sup>13</sup>C NMR spectrum is typically acquired on the same instrument. To obtain a quantitative spectrum, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a longer relaxation delay (5-10 times the longest T<sub>1</sub> of the carbon nuclei) is employed.

### Infrared (IR) Spectroscopy[3][4][5]

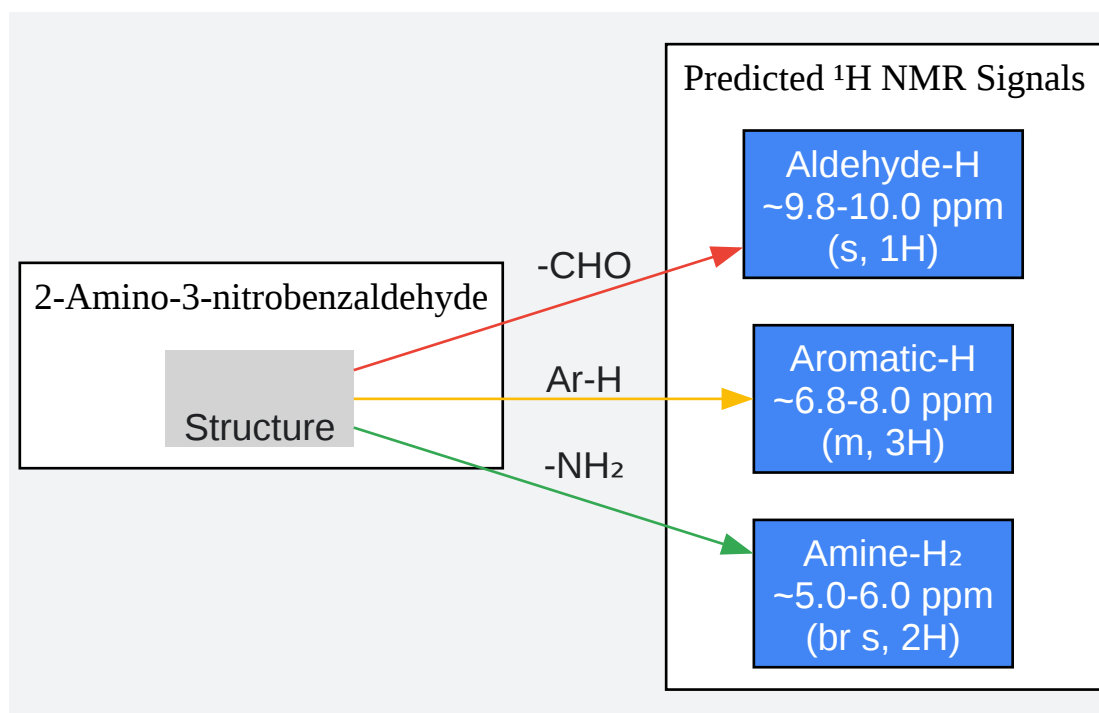
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg) with spectroscopic grade KBr (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FT-IR spectrometer.

## Mass Spectrometry[6][7][8]

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are separated by a mass analyzer. For Electrospray Ionization (ESI), the solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

## Visualizing the Predicted $^1\text{H}$ NMR Spectrum

The following diagram illustrates the predicted signaling pathways and their relationships in the  $^1\text{H}$  NMR spectrum of **2-amino-3-nitrobenzaldehyde**.



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Caption: Predicted  $^1\text{H}$  NMR signals for **2-Amino-3-nitrobenzaldehyde**.

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## References

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